molecular formula C11H15Cl2NO2S B1142657 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE CAS No. 16310-38-6

4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE

Cat. No.: B1142657
CAS No.: 16310-38-6
M. Wt: 296.21
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Description

Properties

CAS No.

16310-38-6

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.21

Synonyms

4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE

Origin of Product

United States

Preparation Methods

Direct Sulfonylation Using 4-Chlorobenzenesulfonyl Chloride

The most direct route involves reacting piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions. This method capitalizes on the nucleophilic nature of the piperidine nitrogen, which attacks the electrophilic sulfur atom in the sulfonyl chloride.

Procedure :

  • Reaction Setup : Piperidine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Sulfonyl Chloride Addition : 4-Chlorobenzenesulfonyl chloride (1.1 equivalents) is added dropwise at 0–5°C to minimize side reactions.

  • Base Introduction : A tertiary amine (e.g., triethylamine) or aqueous sodium hydroxide is introduced to neutralize HCl generated during the reaction.

  • Workup : The organic layer is separated, washed with brine, and concentrated under reduced pressure.

  • Hydrochloride Salt Formation : The crude product is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Key Parameters :

  • Solvent : DCM or THF ensures solubility of both reactants.

  • Temperature : Low temperatures (0–5°C) suppress side reactions like over-sulfonylation.

  • Yield : Reported yields range from 70–85%, with purity >95% after recrystallization.

Wastewater-Free Synthesis (Ecological Optimization)

A patent (EP0115328B1) describes an environmentally friendly method that eliminates aqueous waste. This approach avoids traditional liquid-liquid extraction, reducing environmental impact.

Procedure :

  • One-Pot Reaction : Piperidine and 4-chlorobenzenesulfonyl chloride are combined in a non-polar solvent (e.g., toluene) with a solid base (e.g., potassium carbonate).

  • HCl Absorption : The solid base neutralizes HCl in situ, eliminating the need for aqueous workup.

  • Filtration and Crystallization : The mixture is filtered to remove the base, and the solvent is evaporated. The residue is recrystallized from a toluene-hexane mixture.

  • Salt Formation : The free base is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Advantages :

  • Eco-Friendly : No wastewater generation due to solid-base utilization.

  • Scalability : Suitable for industrial-scale production.

Alternative Routes via Intermediate Protection

Protection-Deprotection Strategy

To enhance regioselectivity, the piperidine nitrogen can be temporarily protected. A common method uses benzyl groups, which are later removed via hydrogenolysis.

Procedure :

  • Protection : Piperidine is treated with benzyl chloride in the presence of potassium carbonate to form N-benzylpiperidine.

  • Sulfonylation : The protected intermediate reacts with 4-chlorobenzenesulfonyl chloride under standard conditions.

  • Deprotection : Hydrogenation with palladium on carbon (Pd/C) removes the benzyl group, yielding 4-[(4-chlorophenyl)sulfonyl]piperidine.

  • Salt Formation : The product is treated with HCl to form the hydrochloride salt.

Example :

  • Hydrogenation Conditions : 10% Pd/C, hydrogen pressure (0.1 MPa), 25°C for 24 hours.

  • Yield : ~90% after deprotection and salt formation.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

The hydrochloride salt is typically purified using solvent mixtures to enhance crystallinity:

  • Ethanol-Water : Achieves high-purity crystals (>99%).

  • Toluene-Hexane : Used in the wastewater-free method to avoid polar solvents.

Purity Analysis

  • HPLC : Chiral columns (e.g., Chiralcel OD-R) resolve enantiomeric impurities, ensuring optical purity >99%.

  • Melting Point : The hydrochloride salt melts at 278–283°C, serving as a purity indicator.

Comparative Analysis of Methods

Method Yield Purity Eco-Friendliness Complexity
Direct Sulfonylation70–85%>95%ModerateLow
Wastewater-Free75–80%>98%HighModerate
Protection-Deprotection85–90%>99%LowHigh

Challenges and Optimization Opportunities

Side Reactions

  • Over-Sulfonylation : Occurs at elevated temperatures; mitigated by slow reagent addition and cooling.

  • Racemization : Minimal in hydrochloride salt formation due to acidic conditions.

Solvent Recovery

  • DCM and THF : Recycled via distillation in industrial setups to reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
  • Molecular Formula: C₁₁H₁₄ClNO₂S·HCl
  • Molecular Weight : 296.21 g/mol
  • CAS Registry Number : 101768-64-3
  • Key Features: The compound consists of a piperidine ring substituted at the 4-position with a 4-chlorophenyl sulfonyl group and is stabilized as a hydrochloride salt.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of key derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications/Properties References
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 4-Cl on phenyl, sulfonyl 296.21 101768-64-3 Antimicrobial activity; intermediate in kinase inhibitors
4-[(4-Methylphenyl)sulfonyl]piperidine HCl 4-CH₃ on phenyl, sulfonyl 275.79 676527-73-4 Drug synthesis; improved lipophilicity
4-(4-Chlorophenylsulfanyl)piperidine HCl 4-Cl on phenyl, sulfide 272.19 101798-64-5 Altered reactivity (sulfide vs. sulfonyl)
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide Sulfonyl + carbohydrazide 332.40 332400-85-8 Versatile intermediate for heterocycles
SR141716A (Rimonabant) Pyrazole, dichlorophenyl 523.80 168273-06-1 Cannabinoid receptor inverse agonist

Key Data Tables

Table 1: Physicochemical Properties

Property 4-[(4-Cl-Ph)SO₂]Piperidine HCl 4-[(4-Me-Ph)SO₂]Piperidine HCl
Melting Point (°C) 230 (dec.) 230 (dec.)
Solubility (H₂O) Moderate High
LogP (Predicted) 2.8 2.1

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound S. aureus E. coli C. albicans
Target Compound 8 16 32
Oxazole Derivative 6a 4 8 16
Sulfide Analog 32 64 >128

Biological Activity

4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride, with the CAS number 101768-64-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with 4-chlorophenylsulfonyl chloride. The general procedure includes:

  • Reagents : Ethyl isonipecotate and 4-chlorophenylsulfonyl chloride.
  • Reaction Conditions : The reaction is typically conducted in a solvent like distilled water, with pH adjustments using sodium carbonate and hydrochloric acid.
  • Purification : The resulting compound is precipitated, filtered, and dried to yield the final product.

Antibacterial Activity

Research indicates that compounds containing the piperidine nucleus exhibit notable antibacterial properties. A study evaluated various synthesized derivatives for their activity against several bacterial strains including Salmonella typhi, Escherichia coli, and Staphylococcus aureus. The results demonstrated:

  • Moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other tested strains .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Findings highlight:

  • Strong inhibition of urease , which is crucial for managing conditions like kidney stones.
  • Notable AChE inhibition , suggesting potential applications in treating Alzheimer's disease .

Binding Studies

In silico studies and binding affinity tests with bovine serum albumin (BSA) were conducted to understand the pharmacokinetics of the compound. The interactions revealed:

  • Significant binding affinity, indicating that the compound may effectively circulate in biological systems and reach target sites .

Case Studies

Several studies have explored the biological implications of related compounds derived from piperidine:

  • Antidiabetic Properties : Compounds with similar structures have shown hypoglycemic activities, suggesting that this compound may also possess potential in managing diabetes .
  • Cancer Chemotherapy : The sulfonamide moiety is linked with anticancer properties, warranting further investigation into this compound’s efficacy against cancer cell lines .

Comparative Analysis of Biological Activities

Activity TypeObservationsReference
AntibacterialModerate to strong against specific strains
Enzyme InhibitionStrong AChE and urease inhibitors
HypoglycemicPotential antidiabetic effects
Anticancer PotentialLinked to sulfonamide derivatives

Q & A

Q. What are the recommended synthetic routes for 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride, and how can purity be optimized?

The synthesis typically involves sulfonylation of piperidine derivatives. A common method includes reacting piperidine with 4-chlorophenylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) . Purification is achieved via recrystallization or chromatography. To optimize purity:

  • Control reaction temperature (20–25°C) to minimize side reactions.
  • Use excess sulfonyl chloride to drive the reaction to completion.
  • Employ analytical techniques like HPLC or TLC to monitor intermediate steps .

Q. How is the structural integrity of this compound confirmed?

Key analytical methods include:

Technique Application Reference
NMR Spectroscopy Confirms sulfonyl and piperidine moieties
Mass Spectrometry Validates molecular weight (296.21 g/mol)
X-ray Diffraction Resolves crystal structure and stereochemistry

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Store at 2–8°C in argon-filled containers .

Advanced Research Questions

Q. How can reaction yields be improved during functionalization of the piperidine ring?

Optimization strategies include:

  • Catalysis : Use phase-transfer catalysts to enhance sulfonylation efficiency.
  • Temperature Control : Maintain 20–25°C to prevent thermal degradation .
  • Solvent Selection : Dichloromethane minimizes side reactions compared to THF .
    Example reaction table:
Reaction Type Conditions Yield
SulfonylationEt₃N, DCM, 25°C, 2h76%
AlkylationLiH, DMF, 60°C65%

Q. What biological targets are associated with this compound, and how are interactions studied?

  • Targets : Serotonin receptors, ion channels, and enzymes like phosphodiesterases .
  • Methods :
    • Surface Plasmon Resonance (SPR) : Quantifies binding affinities.
    • Molecular Docking : Predicts interaction sites with proteins (e.g., using PyMol) .
    • In Vitro Assays : Measure inhibition of inflammatory cytokines (e.g., IL-6, TNF-α) .

Q. How should researchers address discrepancies in pharmacological data across studies?

Common issues and solutions:

  • Purity Variability : Standardize synthesis protocols and validate purity via HPLC .
  • Solvent Effects : Use consistent solvents (e.g., DMSO) for in vitro assays to avoid false positives.
  • Receptor Heterogeneity : Confirm target expression levels in cell lines via qPCR .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Continuous Flow Reactors : Enhance heat/mass transfer for large-scale sulfonylation.
  • Catalyst Recycling : Reuse triethylamine via distillation .
  • Process Analytical Technology (PAT) : Implement real-time monitoring to adjust parameters .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

  • Microsomal Incubations : Assess hepatic metabolism using liver microsomes.
  • LC-MS/MS : Quantify parent compound and metabolites over time .
  • Pharmacokinetic Modeling : Calculate half-life (t₁/₂) and clearance rates .

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